5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
The compound “5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocycle . Pyrazinamide, a similar compound, is an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, a related compound was synthesized via a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization . The Suzuki–Miyaura coupling reaction is another method that could potentially be used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine core is a biologically active scaffold that contains pyrrole and pyrazine rings .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, reactions at the benzylic position are very important for synthesis problems .Scientific Research Applications
Synthesis and Bioactivity of Pyrazole Derivatives
A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized through a one-pot cyclo-condensation reaction. Some of these compounds exhibited significant anti-inflammatory activity and were active against both Gram-positive and Gram-negative bacterial strains, highlighting their potential as antimicrobial agents (Kendre, Landge, Jadhav, & Bhusare, 2013). Furthermore, novel heterocyclic compounds incorporating sulfamoyl moiety were synthesized for potential use as antimicrobial agents, showcasing broad-spectrum activity (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimicrobial and Antifungal Activities
New heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole were synthesized, demonstrating significant antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002). Another study synthesized novel heterocyclic compounds containing a sulfonamido moiety, showing promising results as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Organic Synthesis and Chemical Reactions
The application of these compounds extends to organic synthesis, where they serve as precursors or intermediates in the synthesis of various heterocyclic compounds. For example, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate as a catalyst demonstrates the versatility of pyrazole derivatives in facilitating green and efficient chemical reactions (Moosavi‐Zare et al., 2013).
Potential in Anticancer Research
Additionally, some derivatives have been evaluated for their potential anti-cancer properties, as seen in the synthesis of pyrazole and thiophene derivatives, which were tested against various cancer cell lines, indicating their potential as anticancer agents (Mohareb, Samir, & El-Arab, 2015).
Future Directions
The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
5-(2-bromophenyl)sulfonyl-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-13-3-1-2-4-15(13)22(20,21)18-7-8-19-12(10-18)9-14(17-19)11-5-6-11/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIOJPNUKQZTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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